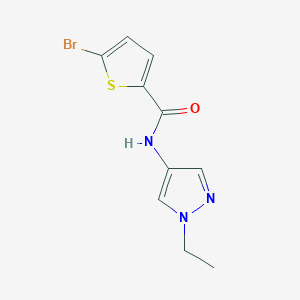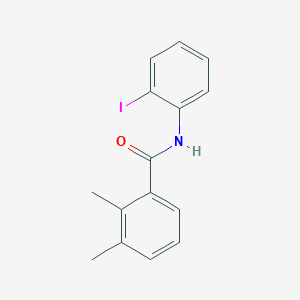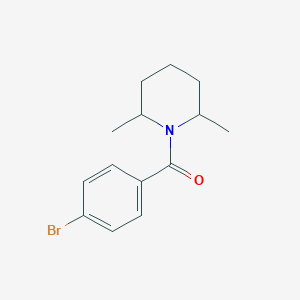
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound that features a pyrazole ring and a thiophene ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromine and carboxamide groups in its structure makes it a versatile molecule for further functionalization and derivatization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amidation: The brominated thiophene is then reacted with an appropriate amine (in this case, 1-ethyl-1H-pyrazol-4-amine) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the amidation reaction to minimize human error and increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form pyrazolines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of pyrazolines.
Coupling: Formation of biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of organic semiconductors or as a building block for the synthesis of conductive polymers.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the bromine atom and the carboxamide group allows for strong interactions with biological targets, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
- 5-chloro-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
- 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide
Uniqueness
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is unique due to the combination of the bromine atom and the carboxamide group, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C10H10BrN3OS |
|---|---|
Molekulargewicht |
300.18 g/mol |
IUPAC-Name |
5-bromo-N-(1-ethylpyrazol-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H10BrN3OS/c1-2-14-6-7(5-12-14)13-10(15)8-3-4-9(11)16-8/h3-6H,2H2,1H3,(H,13,15) |
InChI-Schlüssel |
NTZYJNJVEIOVIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)


![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)


![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)




